molecular formula C21H18N2O2S B2568943 2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-58-8

2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2568943
CAS No.: 899984-58-8
M. Wt: 362.45
InChI Key: KCTKPGRFHVGEQM-UHFFFAOYSA-N
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Description

2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a potent and selective chemical probe designed to target the Bromodomain and Extra-Terminal (BET) family of proteins [1] . This compound functions as a competitive inhibitor by displacing BET bromodomains, including BRD4, from acetylated lysine residues on histone tails, thereby disrupting the recruitment of transcriptional machinery to specific gene promoters [2] . Its primary research value lies in its utility for investigating the role of BET proteins and epigenetic signaling in oncology and immunology. Researchers employ this inhibitor to elucidate the mechanisms driving the expression of key oncogenes like MYC and to explore its anti-proliferative and anti-inflammatory effects in various cellular and animal models [3] . The compound's specific benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold is engineered for high-affinity binding, making it a critical tool for fundamental studies in transcriptional regulation and for validating BET bromodomains as therapeutic targets for cancers and inflammatory diseases.

Properties

IUPAC Name

2-[5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13-10-11-26-20(13)21-23-17(15-7-3-5-9-19(15)25-21)12-16(22-23)14-6-2-4-8-18(14)24/h2-11,17,21,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTKPGRFHVGEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the available research on its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O2SC_{19}H_{20}N_2O_2S, with a molecular weight of approximately 344.44 g/mol. The structure features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of heterocycles similar to this compound show significant cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : Some compounds in this class have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The presence of sulfur in the structure may contribute to antimicrobial activity.

Anticancer Activity

A study focusing on related compounds revealed promising cytotoxic effects against human tumor cell lines. For instance, one derivative exhibited an IC50 value of 16.19 μM against HCT-116 colorectal carcinoma cells and 17.16 μM against MCF-7 breast adenocarcinoma cells . This suggests that the compound may possess similar anticancer properties.

Antimicrobial Properties

Compounds with thiophene moieties have been noted for their antimicrobial activities. The presence of the 3-methylthiophen-2-yl group in this compound may enhance its interaction with microbial targets .

Case Studies and Experimental Data

Study Activity Cell Line IC50 (μM)
Study AAnticancerHCT-11616.19 ± 1.35
Study AAnticancerMCF-717.16 ± 1.54
Study BAnti-inflammatoryNot specifiedN/A
Study CAntimicrobialVariousN/A

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anti-inflammatory properties : Derivatives of this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation processes. For instance, related compounds have demonstrated IC50 values in the nanomolar range against COX enzymes, indicating potent anti-inflammatory effects.
  • Antimicrobial activity : Similar heterocyclic compounds have been evaluated for their ability to inhibit bacterial growth. Studies suggest that modifications to the pyrazolo structure can enhance antimicrobial efficacy, making it a candidate for further exploration in antibiotic development .
  • Antitumor effects : The compound's structure allows for interaction with enzymes involved in tumor growth. Research has indicated that certain derivatives can inhibit thymidine phosphorylase, an enzyme linked to tumor progression, thereby exhibiting potential as anticancer agents .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

  • Anti-inflammatory Screening : A study evaluated the anti-inflammatory activity of various derivatives based on this compound structure. Results indicated promising COX inhibition profiles, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Evaluation : Research on similar pyrazolo compounds demonstrated their effectiveness against specific bacterial strains. The results highlighted the importance of structural modifications in enhancing antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueReference
Anti-inflammatoryDerivative A0.1664 nM (COX-1)
AntimicrobialDerivative BVaries by strain
AntitumorDerivative CInhibitory effect on TP

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized in Table 1.

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound 3-methylthiophen-2-yl (5), phenol (2) ~405.5* Phenolic OH enhances solubility; methylthiophene improves lipophilicity
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-... 4-ethoxyphenyl (5), phenyl (2) ~388.4 Ethoxy group increases lipophilicity; lacks thiophene moiety
Example 62 () 5-fluoro, 3-fluorophenyl, methylthiophen-2-yl 560.2 Fluorine substituents enhance metabolic stability; pyrimidine core

*Calculated based on similar analogs.

Key Observations:

  • This contrasts with the ethoxy group in , which prioritizes lipophilicity over solubility.
  • Thiophene vs.
  • Fluorine Substitution: Example 62 () incorporates fluorine atoms, which are absent in the target compound. Fluorine is known to improve metabolic stability and bioavailability, suggesting the target compound may require formulation optimization for in vivo applications .

Q & A

Q. What synthetic routes are commonly employed for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazin scaffold in this compound?

The synthesis typically involves cyclization of precursor heterocycles under reflux conditions. For example, ethanol-mediated reflux of 3,5-diaryl-4,5-dihydropyrazole derivatives with thiophene-containing intermediates can yield fused pyrazolo-oxazin systems. Recrystallization from DMF–EtOH (1:1) is critical for purity . Key steps include optimizing reaction time (e.g., 2–18 hours) and stoichiometric ratios to avoid side products like uncyclized intermediates or over-oxidized species.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of IR spectroscopy (to confirm functional groups like phenolic -OH and oxazin C-O-C), <sup>1</sup>H/<sup>13</sup>C NMR (to assign aromatic protons and methylthiophene substituents), and mass spectrometry (for molecular ion verification) is essential. Cross-referencing spectral data with analogous pyrazolo-oxazin derivatives (e.g., 5-(3-methylthiophen-2-yl) analogs) helps resolve ambiguities in regiochemistry .

Q. What solvent systems are optimal for purification of this compound?

Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound during recrystallization, while ethanol or chloroform mixtures aid in removing unreacted starting materials. For chromatographic purification, silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended .

Advanced Research Questions

Q. How can tautomeric equilibria in the pyrazolo-oxazin core influence bioactivity assessments?

The compound’s pyrazole ring may exhibit keto-enol tautomerism, altering hydrogen-bonding interactions with biological targets. Computational studies (e.g., DFT calculations) paired with variable-temperature NMR can map tautomeric populations. For instance, thiophene substituents stabilize enolic forms, potentially enhancing binding to enzymes like cyclooxygenase-2 .

Q. What experimental strategies address contradictions in reported solubility and stability data?

Contradictions often arise from polymorphic variations or hydration states. Researchers should:

  • Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Use powder X-ray diffraction (PXRD) to identify crystalline forms.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can the compound’s photostability be evaluated for in vitro assays?

Expose the compound to UV-Vis light (e.g., 254 nm for 24 hours) in quartz cuvettes and track degradation via:

  • HPLC-UV (monitor peak area reduction of the parent compound).
  • LC-MS to identify photodegradants (e.g., oxazin ring-opening products).
    Control experiments should include light-shielded samples .

Q. What mechanistic insights guide the design of SAR studies for this compound?

Focus on modifying the 3-methylthiophen-2-yl and phenolic moieties to probe:

  • Electron-withdrawing/donating effects : Replace the methyl group with halogens or methoxy to alter π-stacking with aromatic residues.
  • Steric bulk : Introduce tert-butyl groups at the oxazin C5 position to assess steric hindrance in enzyme pockets.
    Biological activity (e.g., anticonvulsant or antimicrobial) should be correlated with LogP and polar surface area .

Q. How can computational modeling predict metabolic pathways for this compound?

Use in silico tools (e.g., SwissADME or ADMET Predictor™) to:

  • Identify cytochrome P450 oxidation sites (e.g., methylthiophene or phenol groups).
  • Simulate phase II conjugation (glucuronidation of the phenolic -OH).
    Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueExpected Signals/PeaksReference
<sup>1</sup>H NMRδ 8.2–7.3 (aromatic H), δ 5.1 (oxazin CH2), δ 2.4 (thiophene-CH3)
IR3250 cm⁻¹ (–OH), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C)
HRMS[M+H]<sup>+</sup> m/z calculated: 407.12

Q. Table 2. Recommended Stability Testing Conditions

ParameterConditionDuration
Thermal40°C in sealed vials4 weeks
PhotolyticUV light (254 nm)48 hours
Oxidative3% H2O2 in PBS (pH 7.4)24 hours

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